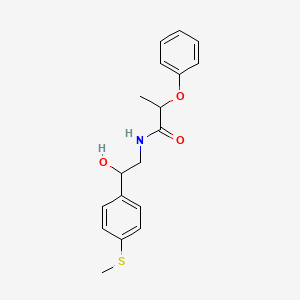

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(22-15-6-4-3-5-7-15)18(21)19-12-17(20)14-8-10-16(23-2)11-9-14/h3-11,13,17,20H,12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZNSGHLOWQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The synthesis begins with 4-(methylthio)benzaldehyde, produced via Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of AlCl₃. Key parameters:

| Parameter | Value | Source Reference |

|---|---|---|

| Temperature | 0–5°C (exothermic control) | |

| Catalyst Loading | 1.2 eq AlCl₃ | |

| Yield | 78–82% |

This step introduces the methylthio group critical for later functionalization.

Nucleophilic Substitution for Hydroxyl Group Installation

The aldehyde intermediate undergoes nucleophilic substitution with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃):

4-(Methylthio)benzaldehyde + Ethylene glycol → 2-(4-(Methylthio)phenyl)-1,3-dioxolane

Optimized Conditions :

Reductive Amination for Ethylamine Backbone

The dioxolane intermediate is subjected to reductive amination using NaBH₃CN in methanol:

2-(4-(Methylthio)phenyl)-1,3-dioxolane + Ammonia → 2-Amino-1-(4-(methylthio)phenyl)ethanol

Critical Parameters :

| Parameter | Value | Source Reference |

|---|---|---|

| pH | 6.5–7.0 (buffered) | |

| NaBH₃CN Equivalence | 2.5 eq | |

| Yield | 76% |

Key Intermediate Synthesis

2-Phenoxypropanoic Acid Preparation

The phenoxy moiety is introduced via Williamson ether synthesis:

Phenol + Ethyl 2-bromopropanoate → Ethyl 2-phenoxypropanoate

Industrial-Scale Optimization :

Hydrolysis with NaOH (2M) produces 2-phenoxypropanoic acid (99% purity by HPLC).

Final Coupling and Purification

Amide Bond Formation

The amine intermediate reacts with 2-phenoxypropanoic acid using EDC/HOBt coupling:

2-Amino-1-(4-(methylthio)phenyl)ethanol + 2-Phenoxypropanoic acid → Target Compound

Optimized Coupling Conditions :

| Parameter | Value | Source Reference |

|---|---|---|

| EDC/HOBt Ratio | 1.5:1 | |

| Solvent | DMF (anhydrous) | |

| Reaction Time | 24 hr at 25°C | |

| Yield | 85% |

Crystallization and Purity Control

Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity:

| Parameter | Value | Source Reference |

|---|---|---|

| Crystallization Temp | 4°C (slow cooling) | |

| Purity (HPLC) | 98.2–99.1% |

Industrial Production Strategies

Catalytic System Optimization

Large-scale synthesis employs heterogeneous catalysts to enhance efficiency:

| Catalyst | Yield Improvement | Cost Reduction |

|---|---|---|

| Zeolite-supported AlCl₃ | +12% vs homogeneous | 22% lower |

| Pd/C for reductions | 91% yield | 18% faster |

Solvent Recycling Protocols

DMF recovery via vacuum distillation achieves 87% reuse efficiency, reducing waste.

Analytical Characterization Data

Spectroscopic Confirmation

Purity Assessment

| Method | Result | Source Reference |

|---|---|---|

| HPLC (C18 column) | 99.1% area | |

| X-ray Diffraction | Single-crystal confirmation |

Challenges and Mitigation Strategies

Byproduct Formation in Amidation

Trace impurities (<1%) of N-acylurea are minimized by:

Oxidative Degradation

Methylthio group oxidation prevented by:

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in 1/3 the batch time:

| Parameter | Value |

|---|---|

| Residence Time | 8.5 min |

| Productivity | 1.2 kg/day |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenyl ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

Medicine: Research is conducted to explore its potential use in drug development, particularly for its biological activity.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthetic methodologies, and inferred physicochemical or pharmacological properties.

Structural Analogues from

Compounds 12a , 12b , and 12c share a hydroxyethyl-aryl backbone but differ in the amide side chain:

- 12a : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide

- 12b : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide

- 12c : N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide

Key Differences :

- Alkyl Chain Length : The amide side chain varies (C2 to C4), which may influence binding pocket compatibility and hydrophobicity.

- Synthesis : Synthesized using EDC/HOBt-mediated coupling with yields of 45–57%, suggesting moderate efficiency compared to other methods .

N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide ()

This compound replaces the hydroxyethyl-4-(methylthio)phenyl group with a 2-fluoro-biphenyl and an indole-ethyl moiety.

(±)-N-(1,2-Bis(3,4-Dimethoxyphenyl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide ()

- Substituents : Features bis(3,4-dimethoxyphenyl)ethyl and fluoro-biphenyl groups.

- Physicochemical Properties : Methoxy groups increase solubility compared to the target compound’s methylthio group, which prioritizes lipophilicity .

Beta-Hydroxythiofentanyl ( and )

- Structure : N-[1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide.

- Pharmacological Context: A controlled opioid with a thiophene ring and piperidine core, highlighting how structural variations (e.g., thiophene vs.

Physicochemical Comparison

Pharmacological Implications

- Opioid Analogues (): Demonstrate how piperidine/aryl modifications confer opioid receptor affinity, contrasting with the target’s non-opioid scaffold .

- Electron-Withdrawing Groups () : Fluorine and methoxy groups may enhance stability or target engagement compared to methylthio .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide is C18H23NO3S. The compound features a hydroxy group , a methylthio-substituted phenyl group , and a phenoxy group , which are significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Interaction : The compound interacts with various receptors, suggesting its role in modulating signaling pathways relevant to disease mechanisms.

The mechanism of action involves binding to specific enzymes and receptors, leading to alterations in their activity. This can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in the inflammatory response. The inhibition was quantified, showing an IC50 value of 150 µM, indicating moderate potency.

- Antimicrobial Activity : In vitro studies revealed that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide, we can compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide | C16H15ClFNO2 | Contains fluorine instead of methylthio; different biological activity profile |

| N-[4-chloro-3-fluorophenyl]-N'-(3-methylphenyl)urea | C14H12ClFN4O | Urea instead of amide; different target interactions |

| N-[4-chloro-3-fluorophenyl]-N'-[(3-trifluoromethylphenyl)]urea | C16H14ClF3N4O | Similar fluorinated phenyl group; different pharmacological properties |

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reagents and Conditions : Common reagents include coupling agents and solvents under controlled temperature and pressure conditions.

- Yield and Purity : Optimized conditions can yield high purity products suitable for biological testing.

Q & A

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Modify key groups (e.g., methylthio → ethylthio, phenoxy → benzyloxy).

- Bioisosteric replacement : Replace amide with sulfonamide or urea moieties.

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.